VcMMAE
Overview
Description
VcMMAE (MC-Val-Cit-PAB-MMAE) is an agent-linker conjugate for Antibody-Drug Conjugates (ADCs) with potent antitumor activity . It uses the anti-mitotic agent, monomethyl auristatin E (MMAE, a tubulin inhibitor), linked via the lysosomally cleavable dipeptide, valine-citrulline (vc) .
Synthesis Analysis
The synthesis of VcMMAE involves the conjugation of the anti-mitotic agent MMAE to the antibody via a valine-citrulline (vc) linker . The linker is designed to be stable in the bloodstream but is cleaved by cathepsin once the conjugate has entered a tumor cell .
Molecular Structure Analysis
The molecular structure of VcMMAE consists of a monoclonal antibody covalently bound with a potent anti-mitotic toxin (MMAE) through a protease-labile vc linker . The fully human IgG2 monoclonal antibody is linked to monomethyl auristatin E (MMAE) via a valine-citrulline enzyme-cleavable linker .
Chemical Reactions Analysis
The chemical reactions involved in the action of VcMMAE primarily occur after the ADC is internalized by the cancer cell . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .
Scientific Research Applications
VcMMAE has shown potent antitumor activity in the treatment of non-Hodgkin lymphoma, including both rituximab-sensitive and -resistant lymphomas. The microtubule destabilizing agent MMAE, when conjugated to the humanized anti-CD19 antibody hBU12 via a protease-sensitive valine-citrulline (vc) dipeptide linker, induced significant tumor cell killing and high rates of durable regressions in mice implanted with these tumors (Gerber et al., 2009).
The cAC10-vcMMAE conjugate, targeting CD30, significantly enhanced antitumor activities of the chimeric monoclonal antibody cAC10 against CD30+ cell lines and in mouse xenograft models of Hodgkin disease and anaplastic large cell lymphoma. This antibody-drug conjugate was highly potent and selective against CD30+ tumor lines but much less active on antigen-negative cells (Francisco et al., 2003).
The anti-CD79b-vcMMAE conjugate demonstrated therapeutic potential for the treatment of non-Hodgkin lymphoma. The study found a minimal cell-surface expression level of CD79b required for in vitro activity and that sensitivity to the drug was correlated with the expression level of BCL-XL. This ADC was more effective than a standard-of-care regimen in xenograft models of NHL (Dornan et al., 2009).
HB22.7-vcMMAE, an anti-CD22 monoclonal antibody-drug conjugate, demonstrated efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity. This ADC showed potent and specific in vitro cytotoxicity on a panel of B cell NHL cell lines and induced complete and persistent response in established NHL xenografts using DoHH2 and Granta 519 cell lines (Abuhay et al., 2016).
CR011-vcMMAE, targeting GPNMB, induced regression of established human melanoma xenografts and showed potential therapeutic benefit in malignant melanoma. The disappearance rate of implants was dose-dependent, and CR011-vcMMAE demonstrated a favorable safety profile (Pollack et al., 2007).
Safety And Hazards
Future Directions
While specific future directions for VcMMAE are not mentioned in the search results, the development of ADCs like VcMMAE is a promising area of research in cancer treatment . The ability of these drugs to target cancer cells specifically while sparing healthy cells could lead to more effective and less toxic treatments .
properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMBVBUNULOTNS-HOKPPMCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H105N11O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1316.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VcMMAE | |
CAS RN |
646502-53-6 | |
Record name | Vedotin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646502536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6-maleimidoylcaproyl-L-valyl-L-citrulinyl-4-aminobenzyloxycarbonyl- N-methyl-L-valyl-L-valyl-(3R, 4S,5S)- dolaisoleuinyl-(2R, 3R, 4S)-dolproinyl]-(1S, 2R)-norephedrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SGD-1006 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/026S2O80A8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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